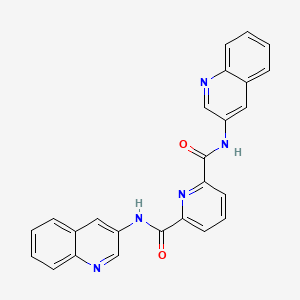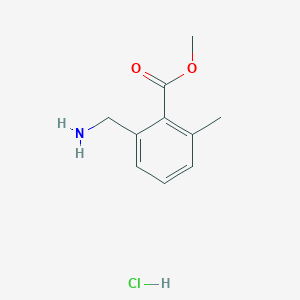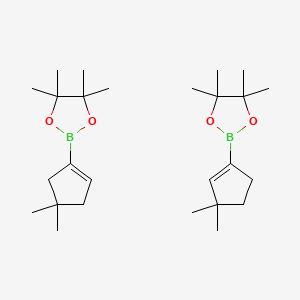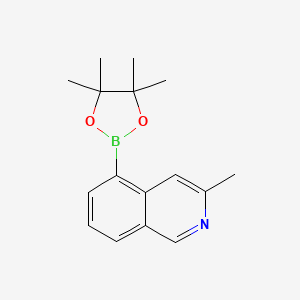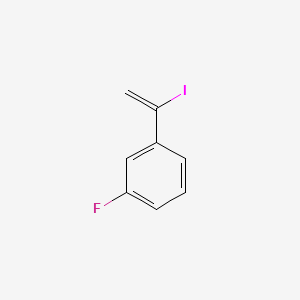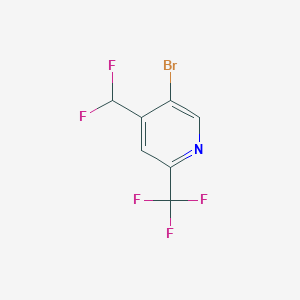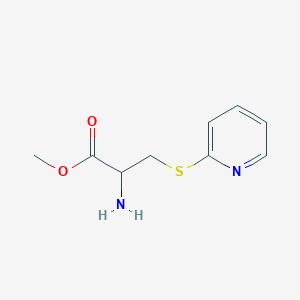
Methyl S-(pyridin-2-yl)cysteinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl S-(pyridin-2-yl)cysteinate is an organic compound that features a pyridine ring attached to a cysteine derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the cysteine moiety allows for unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl S-(pyridin-2-yl)cysteinate typically involves the reaction of pyridine-2-thiol with methyl cysteinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and precise control of reaction conditions, such as temperature and pH, are crucial for optimizing the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl S-(pyridin-2-yl)cysteinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the cysteine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted pyridine and cysteine derivatives.
Applications De Recherche Scientifique
Methyl S-(pyridin-2-yl)cysteinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mécanisme D'action
The mechanism of action of Methyl S-(pyridin-2-yl)cysteinate involves its interaction with various molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cysteine moiety can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl S-(4-fluorobenzyl)-l-cysteinate
- Methyl S-(4-fluorobenzyl)-d-cysteinate
- S-trityl-l-cysteine-derived compounds
Uniqueness
Methyl S-(pyridin-2-yl)cysteinate is unique due to the presence of both the pyridine ring and the cysteine moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H12N2O2S |
|---|---|
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
methyl 2-amino-3-pyridin-2-ylsulfanylpropanoate |
InChI |
InChI=1S/C9H12N2O2S/c1-13-9(12)7(10)6-14-8-4-2-3-5-11-8/h2-5,7H,6,10H2,1H3 |
Clé InChI |
NMAJLQUXUWQYFG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CSC1=CC=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



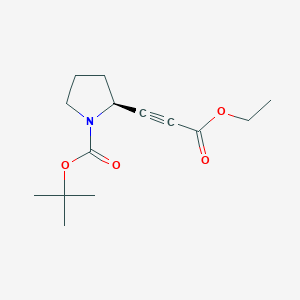
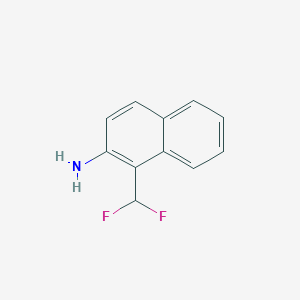
![2-Chloro-6,7-dimethoxybenzo[d]thiazole](/img/structure/B13658915.png)
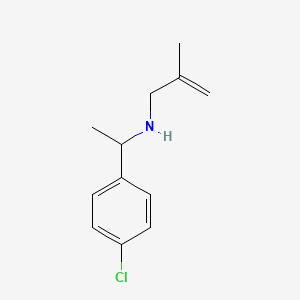
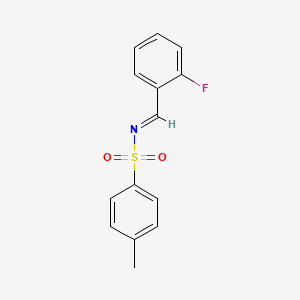
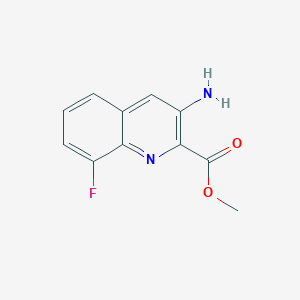
![4-[3-bromo-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13658939.png)
